3-(Hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one 3-(Hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one
Brand Name: Vulcanchem
CAS No.: 15981-92-7
VCID: VC0014821
InChI: InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(7(4-13)15-8)16-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3
SMILES: CC1=CN2C3CC(C(O3)CO)OC2=NC1=O
Molecular Formula: C₁₀H₁₂N₂O₄
Molecular Weight: 224.21 g/mol

3-(Hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one

CAS No.: 15981-92-7

Reference Standards

VCID: VC0014821

Molecular Formula: C₁₀H₁₂N₂O₄

Molecular Weight: 224.21 g/mol

3-(Hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one - 15981-92-7

CAS No. 15981-92-7
Product Name 3-(Hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.21 g/mol
IUPAC Name 10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one
Standard InChI InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(7(4-13)15-8)16-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3
Standard InChIKey JCSNHEYOIASGKU-UHFFFAOYSA-N
Isomeric SMILES CC1=CN2[C@H]3C[C@H]([C@H](O3)CO)OC2=NC1=O
SMILES CC1=CN2C3CC(C(O3)CO)OC2=NC1=O
Canonical SMILES CC1=CN2C3CC(C(O3)CO)OC2=NC1=O
Solubility 33.6 [ug/mL]
Synonyms (2R,3R,5R)-2,3-Dihydro-3-(hydroxymethyl)-8-methyl-2,5-methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one; 2,3’-Anhydro-1-(2’-deoxy-β-D-threo-pentofuranosyl)thymine; 2,3’-O-Cyclothymidine; NSC 144601; O2,3’-Cyclothymidine
PubChem Compound 422519
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator